molecular formula C18H13ClFN5 B2426612 N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-02-6

N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2426612
CAS No.: 890897-02-6
M. Wt: 353.79
InChI Key: DPWVYLSNFDBCSE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, along with chlorobenzyl and fluorophenyl substituents.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5/c19-13-3-1-12(2-4-13)9-21-17-16-10-24-25(18(16)23-11-22-17)15-7-5-14(20)6-8-15/h1-8,10-11H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWVYLSNFDBCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Pyrazolo[3,4-d]Pyrimidine Core Formation

The pyrazolo[3,4-d]pyrimidine scaffold serves as the foundational structure for this compound. Two primary methodologies dominate its synthesis: multi-step functionalization and one-flask cyclization .

Multi-Step Functionalization Approach

This route involves sequential modifications to preconstructed heterocyclic intermediates. A representative pathway begins with the chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA), yielding 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Subsequent hydrazinolysis with hydrazine hydrate under reflux conditions generates the hydrazide derivative, which undergoes condensation with aromatic aldehydes or ketones to introduce substituents. For N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, this would involve reacting the hydrazide intermediate with 4-fluorobenzaldehyde followed by N-alkylation using 4-chlorobenzyl chloride.

Key Reaction Conditions:
  • Chlorination : POCl₃ (3 equiv), TMA (1.2 equiv), 80°C, 6 h.
  • Hydrazinolysis : Hydrazine hydrate (2 equiv), ethanol, reflux, 8 h.
  • Condensation : 4-Fluorobenzaldehyde (1.2 equiv), acetic acid catalyst, 70°C, 12 h.

One-Flask Cyclization Strategy

A streamlined alternative employs 5-aminopyrazoles and N,N-substituted amides in the presence of phosphorus tribromide (PBr₃) to form the pyrazolo[3,4-d]pyrimidine core in a single vessel. The Vilsmeier-Haack reagent generated in situ facilitates electrophilic aromatic substitution, followed by cyclization with hexamethyldisilazane (HMDS). This method eliminates intermediate isolation, achieving yields up to 91%.

Optimized Protocol:
  • React 5-amino-1-(4-fluorophenyl)-1H-pyrazole (1.0 equiv) with PBr₃ (3.0 equiv) in DMF at 60°C for 1–2 h.
  • Add HMDS (3.0 equiv) and reflux at 70–80°C for 3–5 h.
  • Quench with saturated NaHCO₃, extract with dichloromethane, and purify via silica chromatography.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

Studies comparing polar aprotic solvents (DMF, DMSO) versus ethers (THF, dioxane) reveal DMF as optimal for one-flask syntheses, enhancing reagent solubility and reaction homogeneity. Catalytic piperidine acetate improves condensation efficiency in multi-step routes by mitigating side reactions.

Temperature and Time Profiling

Controlled heating (60–80°C) balances reaction rate and decomposition risks. Prolonged reflux (>5 h) in cyclization steps reduces yields due to byproduct formation.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Characteristic signals include singlet δ 8.45 ppm (C5-H), doublets δ 7.25–7.80 ppm (aromatic protons), and triplet δ 4.65 ppm (N-CH₂-C₆H₄Cl).
  • MS (ESI+) : Molecular ion peak at m/z 354.1 [M+H]⁺.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with retention time ~12.3 min.

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

Bulk synthesis favors one-flask methods, reducing solvent consumption and labor costs. However, POCl₃-based routes remain prevalent due to reagent availability.

Green Chemistry Alternatives

Recent advances explore replacing PBr₃ with biodegradable catalysts (e.g., zeolites) and microwave-assisted cyclization to cut energy use by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the substituents on the aromatic rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products .

Scientific Research Applications

Kinase Inhibition

N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been identified as a potent ATP-competitive inhibitor of the Src family of protein tyrosine kinases. These kinases play crucial roles in various cellular processes, including proliferation, differentiation, and survival. The compound's ability to inhibit these kinases makes it a candidate for cancer treatment, particularly in tumors where Src activity is dysregulated .

Antiviral Activity

Recent studies have suggested that pyrazolo[3,4-d]pyrimidine derivatives exhibit antiviral properties. Compounds similar to this compound have shown activity against viruses such as herpes simplex virus type 1 (HSV-1). The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance antiviral efficacy, presenting opportunities for the development of new antiviral agents .

Inhibition of Histone Demethylases

The compound has also been explored for its potential to inhibit histone demethylases, which are involved in epigenetic regulation and are implicated in various cancers. The introduction of specific substituents can enhance binding affinity to these enzymes, making it a promising scaffold for developing epigenetic modulators .

Table 1: Summary of Experimental Findings

Study ReferenceTargetActivityIC₅₀ (μM)Notes
KDM4BInhibition0.03Selective over KDM5B
HSV-1Antiviral0.20Effective against viral replication
Src KinaseInhibitionNot specifiedPotential therapeutic target in cancer

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(4-chlorobenzyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(4-chlorobenzyl)-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both chlorobenzyl and fluorophenyl groups, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Biological Activity

N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has gained attention for its potential biological activities, particularly in cancer research. The structural characteristics of this compound suggest it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H13ClFN5
  • Molecular Weight : 353.77 g/mol
  • IUPAC Name : this compound

The compound features a fused pyrazole and pyrimidine ring system with a chlorobenzyl group and a fluorophenyl group, which are critical for its biological activity.

This compound exhibits its biological effects primarily through inhibition of various kinases involved in cancer progression. Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class can inhibit the epidermal growth factor receptor (EGFR) and other kinases at sub-micromolar concentrations, leading to apoptosis in cancer cells and cell cycle arrest at critical phases .

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives:

  • EGFR Inhibition : Similar compounds have demonstrated significant inhibition of EGFR, which is crucial in many cancers. This inhibition leads to decreased cell proliferation and increased apoptosis in tumor cells .
  • Multi-target Kinase Inhibition : The compound may also target multiple kinases involved in tumor growth and survival pathways, enhancing its therapeutic potential against various cancer types .

Antiviral Properties

Recent research has explored the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives against viruses such as herpes simplex virus type 1 (HSV-1). Some compounds within this class have shown promising antiviral activity by inhibiting viral replication at low micromolar concentrations .

Case Studies

  • In Vitro Studies : A study investigating the cytotoxic effects of this compound on various cancer cell lines showed significant reduction in cell viability at concentrations ranging from 0.5 to 10 µM. The compound induced apoptosis through the activation of caspase pathways .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the chlorobenzyl and fluorophenyl substituents significantly impacted the biological activity. For instance, replacing the fluorophenyl group with a more electron-withdrawing group enhanced kinase inhibition potency by up to 50% .

Data Summary

Compound Structural Features Biological Activity
This compoundChlorobenzyl and fluorophenyl groupsAnticancer activity via EGFR and multi-target kinase inhibition
Other Pyrazolo DerivativesVarious substitutionsAntiviral activity against HSV-1

Q & A

Basic: What synthetic routes are available for N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how is purity validated?

The compound can be synthesized via nucleophilic substitution reactions involving pyrazolo[3,4-d]pyrimidin-4-one intermediates. For example, α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) react with substituted phenyl groups under reflux conditions to introduce the benzyl and fluorophenyl moieties . Purity is typically validated using HPLC (>95% purity) and corroborated with NMR spectroscopy for structural confirmation .

Basic: What storage conditions are optimal for maintaining compound stability?

The compound should be stored at -20°C in airtight containers to prevent degradation. Shipping at room temperature is acceptable for short-term transport, but prolonged exposure to heat or humidity should be avoided .

Advanced: How can structural modifications enhance bioactivity while minimizing off-target effects?

Key strategies include:

  • Substituent optimization : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-fluorophenyl position improves kinase selectivity .
  • Backbone rigidity : Incorporating cyclohexyl or morpholine groups (e.g., via PROTAC designs) enhances binding affinity to kinases like Src and KDR .
  • SAR-guided synthesis : Computational modeling identifies critical interactions (e.g., hydrogen bonding with kinase ATP pockets) to prioritize derivatives for synthesis .

Advanced: How does its kinase inhibition profile compare to related pyrazolopyrimidines like PP2?

While PP2 (3-(4-chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) selectively inhibits Src family kinases (IC₅₀ = 1 μM), this compound demonstrates broader activity, including potent inhibition of VEGFR2 (KDR; IC₅₀ = 0.032 μM) and MAPK pathway kinases. This multitarget profile may enhance efficacy in diseases like neuroblastoma but requires careful off-target screening .

Advanced: How can conflicting data on kinase inhibition across studies be reconciled?

Discrepancies often arise from:

  • Assay conditions : Variations in ATP concentrations (e.g., 10 μM vs. 100 μM) alter IC₅₀ values .
  • Cell-line specificity : Primary neurons vs. cancer cell lines exhibit differential kinase expression and compensatory pathways .
  • Metabolic stability : Differences in hepatic microsome activity (e.g., human vs. murine) affect metabolite profiles .
    Standardized protocols using isoform-specific substrates and orthogonal assays (e.g., thermal shift analysis) are recommended for validation .

Advanced: What in vivo models are suitable for evaluating neuroblastoma efficacy?

  • Subcutaneous xenografts : Immunodeficient mice implanted with MYCN-amplified neuroblastoma cells (e.g., SK-N-BE(2)) are used to assess tumor volume reduction and survival .
  • Orthotopic models : Intrarenal or adrenal injections better replicate metastatic behavior. Efficacy is measured via bioluminescence imaging and histopathology .
  • Dosing : Nanoformulations (e.g., GO nanosheets) improve blood-brain barrier penetration, critical for CNS metastases .

Basic: Which spectroscopic techniques confirm structural integrity?

  • ¹H/¹³C NMR : Verifies substituent positions (e.g., fluorophenyl vs. chlorobenzyl) and aromatic proton environments .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects synthetic byproducts .

Advanced: How can this compound be integrated into PROTAC designs for targeted protein degradation?

The pyrazolo[3,4-d]pyrimidine core serves as a kinase-binding moiety. For example:

  • Linker design : A PEG spacer connects the compound to E3 ligase ligands (e.g., thalidomide derivatives) .
  • In vitro validation : Western blotting confirms degradation of target kinases (e.g., BTK) in leukemia cell lines .
  • Specificity screening : Off-target effects are minimized using kinome-wide profiling and CRISPR validation .

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